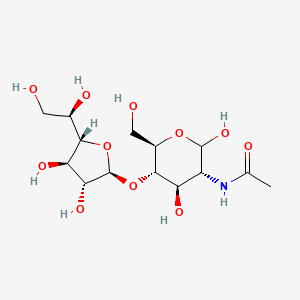![molecular formula C7H8ClN3 B11824796 Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)
Pyrazolo[1,5-a]pyridin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopyrazolo[1,5-a]pyridiniumchlorid ist eine heterocyclische Verbindung, die zur Familie der Pyrazolopyridine gehört. Diese Verbindungen zeichnen sich durch eine kondensierte Ringstruktur aus, die aus einem Pyrazolring und einem Pyridinring besteht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Aminopyrazolo[1,5-a]pyridiniumchlorid beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein gängiges Verfahren beinhaltet die Reaktion von Aminopyrazol mit einem geeigneten Aldehyd oder Keton unter sauren Bedingungen. Die Reaktion verläuft über einen Kondensationsmechanismus, gefolgt von der Cyclisierung zur Bildung der gewünschten Pyrazolopyridinstruktur .
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Aminopyrazolo[1,5-a]pyridiniumchlorid verwendet oft ähnliche Synthesewege, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Prozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen
2-Aminopyrazolo[1,5-a]pyridiniumchlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Halogenierte Derivate können als Ausgangsstoffe verwendet werden, mit Nucleophilen wie Aminen oder Thiolen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Carbonsäuren oder Ketone.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung substituierter Pyrazolopyridine mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
2-Aminopyrazolo[1,5-a]pyridiniumchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Interaktionen mit biologischen Makromolekülen.
Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen, einschließlich Antikrebs-, antimikrobieller und entzündungshemmender Aktivitäten.
Industrie: In der Entwicklung fortschrittlicher Materialien eingesetzt, wie z. B. fluoreszierende Sonden und Sensoren
Wirkmechanismus
Der Wirkmechanismus von 2-Aminopyrazolo[1,5-a]pyridiniumchlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es als Inhibitor bestimmter Enzyme wirken, indem es an deren aktive Zentren bindet und so deren Aktivität blockiert. Die Verbindung kann auch mit zellulären Rezeptoren interagieren und Signaltransduktionswege modulieren und zelluläre Prozesse wie Proliferation und Apoptose beeinflussen .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo[1,5-a]pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrazolo[1,5-a]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors
Wirkmechanismus
The mechanism of action of pyrazolo[1,5-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrazolo[3,4-b]pyridin: Ein weiteres Mitglied der Pyrazolopyridinfamilie mit ähnlichen strukturellen Merkmalen.
Pyrazolo[1,5-a]pyrimidin: Eine verwandte Verbindung mit einer kondensierten Pyrazol- und Pyrimidinringstruktur.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin: Eine komplexere heterocyclische Verbindung mit zusätzlichen kondensierten Ringen
Einzigartigkeit
2-Aminopyrazolo[1,5-a]pyridiniumchlorid ist einzigartig aufgrund seines spezifischen Ringfusionsschemas und des Vorhandenseins einer Aminogruppe in der 2-Position. Dieses Strukturmerkmal verleiht ihm eine eindeutige chemische Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C7H8ClN3 |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
pyrazolo[1,5-a]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-7-5-6-3-1-2-4-10(6)9-7;/h1-5H,(H2,8,9);1H |
InChI-Schlüssel |
CTWOIGJKWATJHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=NN2C=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)








![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)
![2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B11824793.png)

